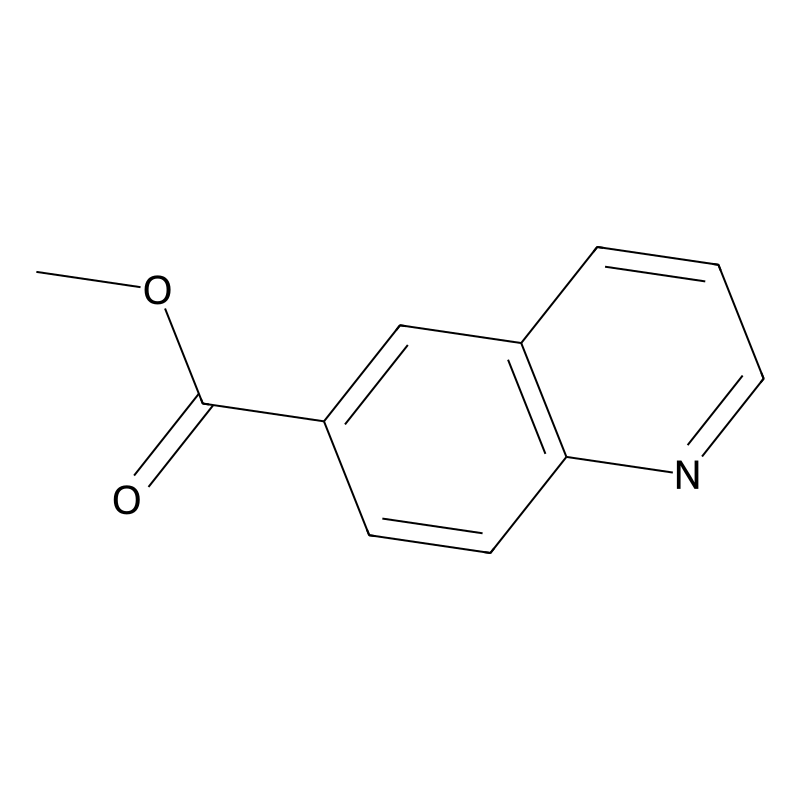

Methyl quinoline-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Quinoline derivatives have a broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

- Quinolines and their heteroannulated derivatives have diverse biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

- Quinoline and its derivatives have various applications in the field of industrial chemistry . They are used in manufacturing dyes, food colorants, pH indicators, and other organic compounds .

- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- 6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .

- Recent advances in the synthesis of quinolines focus on green and clean syntheses using alternative reaction methods . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Pharmaceutical Applications

Industrial Chemistry

Synthetic Organic Chemistry

Biological Systems

Environmental Applications

Green Chemistry

- Quinoline derivatives have a broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

- Quinolines and their heteroannulated derivatives have diverse biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

- Quinoline and its derivatives have various applications in the field of industrial chemistry . They are used in manufacturing dyes, food colorants, pH indicators, and other organic compounds .

- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- 6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .

- Recent advances in the synthesis of quinolines focus on green and clean syntheses using alternative reaction methods . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Pharmaceutical Applications

Industrial Chemistry

Synthetic Organic Chemistry

Biological Systems

Environmental Applications

Green Chemistry

Methyl quinoline-6-carboxylate is an organic compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure. This compound features a carboxylate group at the sixth position of the quinoline ring, along with a methyl group attached to the carboxylate. Its molecular formula is , and it has a molecular weight of 187.20 g/mol. The compound is notable for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes due to its unique structural properties and reactivity .

- Oxidation: It can be oxidized to produce quinoline-6-carboxylic acid using agents such as potassium permanganate or chromium trioxide.

- Reduction: The carboxylate group can be reduced to form an alcohol or an aldehyde, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to various substituted derivatives depending on the reagents used.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, chromium trioxide

- Reducing Agents: Lithium aluminum hydride, sodium borohydride

- Substitution Reagents: Halogens, alkyl halides, nucleophiles (amines, thiols) under varying conditions.

Methyl quinoline-6-carboxylate exhibits significant biological activity, particularly in medicinal applications. Research indicates that compounds with similar structures may possess antimicrobial, anti-inflammatory, and anticancer properties. Specific studies have shown that derivatives of quinoline compounds can inhibit various cancer cell lines and exhibit potential as therapeutic agents against diseases like malaria and tuberculosis. The unique substitution pattern of methyl quinoline-6-carboxylate contributes to its biological efficacy .

Several synthesis methods for methyl quinoline-6-carboxylate have been developed:

- Friedländer Synthesis: This method involves the reaction of aniline derivatives with β-ketoesters under acidic or basic conditions.

- Skraup Synthesis: This approach utilizes glycerol, aniline, and sulfuric acid as reagents.

- Modern Green Chemistry Techniques: Recent advancements include microwave-assisted synthesis and solvent-free conditions to improve efficiency and sustainability.

Industrial Production

In industrial settings, methyl quinoline-6-carboxylate is produced through optimized batch or continuous flow processes that control reaction conditions such as temperature and pressure. Catalysts like molecular iodine or nanostructured titanium dioxide may be employed to enhance reaction efficiency.

Methyl quinoline-6-carboxylate is utilized in various fields:

- Medicinal Chemistry: As a precursor for synthesizing bioactive compounds with potential therapeutic effects.

- Synthetic Organic Chemistry: Employed in the synthesis of complex organic molecules due to its versatile reactivity.

- Industrial Chemistry: Used in the production of dyes, pharmaceuticals, and agrochemicals due to its structural properties .

Studies examining the interactions of methyl quinoline-6-carboxylate with biological systems have highlighted its role as a ligand in coordination chemistry. It can form complexes with metal ions, which may exhibit unique structural architectures and enhanced biological activities. Additionally, its interactions with enzymes involved in drug metabolism suggest potential implications for pharmacokinetics and drug design .

Methyl quinoline-6-carboxylate can be compared with several similar compounds within the quinoline family:

| Compound Name | Unique Features |

|---|---|

| Quinoline-6-carboxylic acid | Lacks the methyl group; different reactivity |

| Methyl quinoline-5-carboxylate | Similar structure but differs in substitution |

| Methyl quinoline-7-carboxylate | Carboxylate group at a different position |

| Methyl quinoline-3-carboxylate | Another positional isomer with distinct properties |

| Ethyl 2-Phenylpyridine-3-carboxylate | Different core structure but similar functional groups |

The uniqueness of methyl quinoline-6-carboxylate lies in its specific substitution pattern at the sixth position of the quinoline ring, which influences its reactivity and biological properties compared to other derivatives .

Quinoline derivatives have been pivotal in organic chemistry since their isolation from coal tar in 1834. The structural versatility of quinoline, a bicyclic aromatic compound with a nitrogen heteroatom, enabled the development of carboxylate derivatives. Methyl quinoline-6-carboxylate emerged as a critical intermediate in the mid-20th century, particularly for synthesizing bioactive molecules. Early methods focused on esterification of quinoline-6-carboxylic acid, but advancements in catalysis (e.g., FeCl₃, Cu(OTf)₂) later streamlined its production. Its significance grew with the discovery of antimicrobial and anticancer properties in related quinoline analogs.

Chemical Classification and Significance

Methyl quinoline-6-carboxylate (C₁₁H₉NO₂, MW 187.19 g/mol) belongs to the quinoline carboxylate ester family. Key features include:

- Structure: A quinoline ring substituted with a methyl ester at the 6-position.

- Physicochemical Properties: Melting point: 85–88°C; density: 1.21 g/cm³; solubility in methanol and dichloromethane.

- Reactivity: The ester group facilitates hydrolysis to quinoline-6-carboxylic acid, while the aromatic ring enables electrophilic substitution.

Current Research Landscape

Recent studies emphasize green synthesis routes, such as microwave-assisted and multicomponent reactions (MCRs), to improve yield and reduce waste. Pharmacological research highlights its role as a precursor for antimicrobial and anticancer agents. Over 50 patents since 2015 reflect its industrial relevance, particularly in drug development.

Molecular Architecture and Nomenclature

IUPAC Designation and Alternative Naming Conventions

Methyl quinoline-6-carboxylate represents a quinoline derivative characterized by a carboxylate ester functional group positioned at the 6-position of the quinoline ring system [1]. The International Union of Pure and Applied Chemistry designation for this compound is "methyl quinoline-6-carboxylate," which follows systematic nomenclature principles for heterocyclic aromatic compounds [1] [2].

The compound exhibits multiple alternative naming conventions commonly encountered in chemical literature and commercial databases [3]. These alternative designations include "methyl 6-quinolinecarboxylate," which emphasizes the position-specific nature of the carboxylate substitution [3] [7]. Additional nomenclature variants encompass "6-quinolinecarboxylic acid methyl ester" and "quinoline-6-carboxylic acid methyl ester," both of which highlight the ester functionality derived from the corresponding carboxylic acid precursor [3] [7].

| Naming System | Designation |

|---|---|

| IUPAC Name | methyl quinoline-6-carboxylate |

| Alternative Names | methyl 6-quinolinecarboxylate |

| 6-quinolinecarboxylic acid methyl ester | |

| quinoline-6-carboxylic acid methyl ester | |

| methyl 6-quinoline carboxylate | |

| PubChem CID | 736812 |

| MDL Number | MFCD00956766 |

The Chemical Abstracts Service registry number 38896-30-9 serves as the unique numerical identifier for this compound across chemical databases and regulatory systems [1] [3] [6]. This registry number facilitates unambiguous identification and cross-referencing in scientific literature and commercial applications.

Structural Representation Systems and Visualization

Methyl quinoline-6-carboxylate possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the 1-position of the quinoline framework [1] [5]. The molecular architecture features a methyl carboxylate substituent (-COOMe) attached to the carbon atom at position 6 of the quinoline ring system [1] [5].

The compound's structural framework can be visualized through multiple representation systems commonly employed in chemical informatics [1] [5]. Two-dimensional structural depictions illustrate the planar aromatic system with clearly defined bond connectivity and functional group positioning [1]. Three-dimensional conformational models provide spatial orientation information, revealing the geometric arrangement of atoms and potential steric interactions [5].

The quinoline ring system demonstrates characteristic aromatic properties with delocalized π-electron density distributed across both the benzene and pyridine components [20]. The carboxylate ester functionality introduces additional electronic effects through resonance interactions with the aromatic system [1] [5]. The methoxy group (-OMe) of the ester moiety exhibits rotational freedom around the C-O bond, contributing to conformational flexibility in solution and solid-state environments [27].

Physical Properties and Characterization

Thermal Properties: Melting Point (88°C) and Boiling Point (315.1±15.0°C)

Methyl quinoline-6-carboxylate exhibits well-defined thermal transition characteristics that reflect its molecular structure and intermolecular interactions [3] [6]. The compound demonstrates a melting point of 88°C, indicating moderate thermal stability in the solid state [3] [6] [17]. This melting temperature suggests the presence of significant intermolecular forces, including π-π stacking interactions between quinoline ring systems and potential hydrogen bonding involving the carbonyl oxygen atom [3] [6].

The predicted boiling point of 315.1±15.0°C at standard atmospheric pressure reflects the compound's molecular weight and intermolecular attraction forces [3] [6]. This relatively elevated boiling point compared to simpler aromatic compounds demonstrates the influence of the polar carboxylate functionality on vapor pressure characteristics [3] [6]. The uncertainty range of ±15.0°C acknowledges the computational nature of this prediction and potential variations arising from experimental conditions [3] [6].

Thermal analysis techniques, including differential scanning calorimetry, provide detailed characterization of phase transitions and thermal decomposition pathways . The compound's thermal stability extends well beyond its melting point, indicating the absence of readily decomposable functional groups under moderate heating conditions [17].

Density Parameters (1.210±0.06 g/cm³) and Solubility Profile

The predicted density of methyl quinoline-6-carboxylate is 1.210±0.06 g/cm³, which corresponds to the typical range observed for aromatic ester compounds [3] [6]. This density value reflects the molecular packing efficiency in the solid state and the contribution of both the aromatic quinoline system and the polar carboxylate functionality [3] [6]. The uncertainty range of ±0.06 g/cm³ accounts for potential variations in crystal packing arrangements and temperature dependencies [3] [6].

Solubility characteristics demonstrate selective dissolution behavior dependent on solvent polarity and hydrogen bonding capacity [3] [6]. The compound exhibits solubility in methanol, indicating favorable interactions between the polar ester functionality and protic solvents [3] [6]. This solubility profile suggests that hydrogen bonding between the carbonyl oxygen and methanol hydroxyl groups facilitates dissolution [3] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight (g/mol) | 187.19 |

| Melting Point (°C) | 88 |

| Boiling Point (°C) | 315.1±15.0 (predicted) |

| Density (g/cm³) | 1.210±0.06 (predicted) |

| Solubility | Soluble in methanol |

| Physical Form | Powder to crystal |

| Color | White to light yellow to dark green |

| pKa (predicted) | 4.06±0.10 (predicted) |

The predicted pKa value of 4.06±0.10 indicates weak acidic character, likely attributed to the electron-withdrawing effects of the quinoline nitrogen and the ester carbonyl group [3] [6]. This acidity parameter influences solution behavior and potential chemical reactivity under various pH conditions [3] [6].

Crystalline Morphology and Solid-State Characteristics

Methyl quinoline-6-carboxylate exhibits polymorphic behavior, manifesting in forms ranging from powder to crystalline structures [3] [6]. The solid-state characteristics demonstrate variable coloration, spanning from white to light yellow to dark green, suggesting potential polymorphic variations or impurity-related color changes [3] [6]. This color variability may result from different crystal packing arrangements or trace impurities affecting the electronic absorption properties [3] [6].

The crystalline morphology of quinoline derivatives typically features planar molecular arrangements with intermolecular π-π stacking interactions [13] [15]. Similar quinoline carboxylate structures demonstrate monoclinic crystal systems with specific unit cell parameters determined through single-crystal X-ray diffraction analysis [27]. The crystal packing arrangements often involve parallel molecular orientations that maximize aromatic overlap and minimize steric repulsion [13] [15].

Intermolecular interactions in the solid state include van der Waals forces between aromatic systems, dipole-dipole interactions involving the ester carbonyl group, and potential weak hydrogen bonding between adjacent molecules [13] [27]. These interactions contribute to the observed melting point and influence the compound's mechanical properties in the solid state [3] [6].

Chemical Descriptors and Identifiers

InChI Notation (InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3)

The International Chemical Identifier notation for methyl quinoline-6-carboxylate provides a standardized representation of molecular connectivity and atomic arrangement [1] [5]. The InChI string "InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3" encodes the complete structural information including atom connectivity, bond multiplicities, and hydrogen atom positions [1] [5].

The InChI format begins with the version identifier "1S" followed by the molecular formula "C11H9NO2" [1] [5]. The connectivity layer "/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10" describes the carbon skeleton and heteroatom positions within the quinoline framework [1] [5]. The hydrogen layer "/h2-7H,1H3" specifies the distribution of hydrogen atoms across the aromatic carbons and the methyl group [1] [5].

This InChI representation enables unambiguous chemical structure identification across different software platforms and database systems [1] [5]. The standardized format facilitates automated structure searching and chemical informatics applications in research and commercial environments [1] [5].

SMILES Representation (COC(=O)C1=CC2=C(C=C1)N=CC=C2)

The Simplified Molecular Input Line Entry System representation "COC(=O)C1=CC2=C(C=C1)N=CC=C2" provides a linear notation describing the molecular structure through atomic connectivity [1] [5]. This SMILES string begins with "COC(=O)" representing the methyl ester functionality, where "C" denotes the methyl carbon, "O" indicates the ester oxygen, and "C(=O)" specifies the carbonyl carbon with its double-bonded oxygen [1] [5].

The quinoline ring system appears as "C1=CC2=C(C=C1)N=CC=C2" in the SMILES notation [1] [5]. The aromatic ring designation utilizes lowercase letters to indicate aromaticity, while the numerical labels establish ring closure patterns [1] [5]. The nitrogen atom "N" explicitly appears within the ring structure, maintaining the heterocyclic character of the quinoline system [1] [5].

SMILES notation facilitates chemical database searching and structure-activity relationship analysis through computational chemistry applications [1] [5]. The linear format enables efficient storage and retrieval of structural information while maintaining chemical accuracy for automated processing systems [1] [5].

Molecular Formula (C₁₁H₉NO₂) and Weight (187.19 g/mol)

The molecular formula C₁₁H₉NO₂ accurately represents the atomic composition of methyl quinoline-6-carboxylate [1] [3] [5]. This formula indicates eleven carbon atoms contributing to both the quinoline ring system and the methyl ester functionality [1] [3] [5]. The nine hydrogen atoms distribute across the aromatic carbons and the methyl group, while the single nitrogen atom occupies position 1 of the quinoline framework [1] [3] [5]. Two oxygen atoms constitute the ester functional group, with one forming the carbonyl double bond and the other connecting to the methyl group [1] [3] [5].

The molecular weight of 187.19 g/mol reflects the cumulative atomic masses of all constituent elements [1] [3] [7]. This molecular weight value facilitates stoichiometric calculations, solution preparation, and analytical method development [1] [3] [7]. The precise molecular weight enables accurate quantitative analysis through mass spectrometric techniques and supports purity assessment protocols [1] [3] [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant